1-Methoxy-2-methyl-2-propanol

Übersicht

Beschreibung

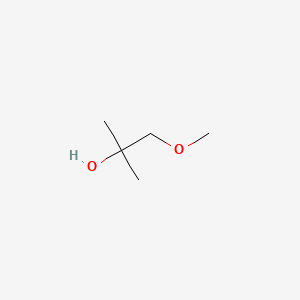

1-Methoxy-2-methyl-2-propanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, pleasant odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-Methoxy-2-methyl-2-propanol serves numerous purposes in industrial settings, including:

- Solvent in Paints and Coatings : It acts as a solvent in the formulation of paints and coatings, enhancing the flow and leveling properties while improving drying times .

- Cleaning Agents : Utilized in cleaning products due to its ability to dissolve oils and greases effectively .

- Textile Industry : Employed in dyeing and finishing processes, where it helps in the even distribution of dyes .

- Adhesives and Sealants : Functions as a solvent and carrier in adhesive formulations, contributing to improved adhesion properties .

Table 1: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Paints & Coatings | Solvent for formulations |

| Cleaning Agents | Dissolving oils and greases |

| Textiles | Dyeing and finishing |

| Adhesives | Carrier in adhesive formulations |

Scientific Research Applications

Research on this compound focuses on its biological effects, analytical methods for detection, and its role as an exposure biomarker.

Biological Monitoring

A study highlighted the biological monitoring of occupational exposure to this compound among silkscreen printers. Urine samples were analyzed using gas chromatography, revealing mean concentrations of 2.52 mmol/mol creatinine, indicating significant exposure levels during work .

Analytical Method Development

The development of analytical methods for detecting this compound and its metabolites has been critical. Methods using gas chromatography have been employed to determine its presence in biological samples, facilitating workplace safety assessments .

Table 2: Research Findings on Biological Monitoring

| Study Focus | Methodology | Findings |

|---|---|---|

| Occupational Exposure | Gas Chromatography | Mean concentration: 2.52 mmol/mol |

| Analytical Method Development | Capillary GC | Effective detection of metabolites |

Health Considerations

While this compound is widely used, it poses potential health risks. Exposure can lead to skin irritation, respiratory issues, and neurotoxicity under certain conditions. Regulatory agencies have established exposure limits to mitigate these risks .

Case Study 1: Occupational Exposure Assessment

A comprehensive assessment was conducted among silkscreen printers to evaluate exposure levels of this compound. The study utilized urine analysis pre-and post-workweek, demonstrating significant excretion levels that warranted further safety measures in workplaces handling this solvent.

Case Study 2: Environmental Impact Evaluation

In environmental assessments, the biodegradability of this compound has been investigated. Results indicated that while it does not persist in the environment significantly, care must be taken to prevent runoff during industrial use due to potential aquatic toxicity .

Wirkmechanismus

Target of Action

1-Methoxy-2-methyl-2-propanol is primarily used as a solvent in various industrial and commercial applications . It is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper .

Mode of Action

The mode of action of this compound is primarily based on its solvent properties. As a solvent, it dissolves or dilutes other substances without causing a chemical change to the substance or itself .

Pharmacokinetics

As a solvent, it is likely to have high bioavailability due to its ability to dissolve in water .

Result of Action

The result of the action of this compound is largely dependent on its use as a solvent. It helps in the application and effectiveness of other substances by improving their solubility and spreadability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is used as an antifreeze in diesel engines , suggesting that its effectiveness can be influenced by temperature. Additionally, its use in industrial and commercial applications suggests that it may be stable under a variety of environmental conditions .

Biochemische Analyse

Biochemical Properties

1-Methoxy-2-methyl-2-propanol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, it is known to interact with protein kinase C inhibitors, enhancing their solubility and effectiveness . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules, thereby stabilizing their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of inflammatory responses in human respiratory mucosa . This compound can also impact cell function by altering the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high inhalation exposure to this compound in mice has been associated with narcosis and other adverse effects . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby impacting cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can also affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, contributing to its role in cellular processes and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methyl-2-propanol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst such as zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under mild conditions, making it an efficient and cost-effective method.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are commonly employed.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Ethers or esters.

Vergleich Mit ähnlichen Verbindungen

- 1-Methoxy-2-propanol

- 2-Methoxyethanol

- 1,2-Dimethoxyethane

- 3-Methoxy-3-methyl-1-butanol

Comparison: 1-Methoxy-2-methyl-2-propanol is unique due to its balanced properties of low toxicity, high solvency, and mild odor. Compared to 1-Methoxy-2-propanol, it has a higher boiling point and better solvency for certain applications. 2-Methoxyethanol, while similar, is more toxic and less preferred in applications requiring low toxicity. 1,2-Dimethoxyethane and 3-Methoxy-3-methyl-1-butanol have different molecular structures, leading to variations in their physical and chemical properties .

Biologische Aktivität

1-Methoxy-2-methyl-2-propanol, commonly referred to as PGMEα, is a glycol ether that has gained attention for its diverse applications in industrial settings and its relatively low toxicity compared to other solvents. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Chemical Formula : C5H12O2

- CAS Number : 3587-64-2

- Molecular Weight : 104.15 g/mol

- Boiling Point : Approximately 145.8 °C

- Flash Point : 27 °C

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of human health and environmental exposure. Its effects can be categorized based on toxicity, absorption, metabolism, and potential therapeutic uses.

Toxicity and Exposure

This compound is considered less toxic than traditional glycol ethers. Studies indicate that it is readily absorbed through the skin and respiratory tract, with significant implications for occupational exposure:

- Inhalation Toxicity : A study reported that inhalation at concentrations of 300 ppm resulted in minimal nasal cavity effects in mice, indicating a relatively high NOAEL (No Observed Adverse Effect Level) for reproductive and developmental toxicity at 1,000 mg/kg body weight per day .

- Biological Monitoring : In a study involving human volunteers exposed to 100 ppm for 8 hours, post-exposure urine levels of free M2P reached up to 110 µmol/L, demonstrating rapid excretion and low retention time in the body .

Metabolism

The metabolism of this compound primarily involves hydrolysis to propylene glycol monomethyl ether (PM), which is less toxic. The metabolic pathway includes:

- Absorption : High absorption rates through inhalation and dermal routes.

- Metabolism : Catalyzed by cytochrome P450 enzymes leading to the formation of PM.

- Excretion : Rapid elimination via urine with metabolites primarily consisting of propylene glycol derivatives .

Case Study 1: Occupational Exposure

A study conducted on workers exposed to PGMEα revealed that continuous exposure could lead to elevated levels of the compound in biological fluids. The research emphasized the importance of monitoring urinary concentrations as biomarkers for exposure assessment .

Case Study 2: Inflammatory Response

Research investigating the effects of PGMEα on human nasal epithelial cells indicated that exposure could stimulate an inflammatory response. Primary cultures exposed to varying concentrations showed increased markers of inflammation, suggesting potential respiratory irritant properties .

Summary of Biological Activity

Eigenschaften

IUPAC Name |

1-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXZWFVAPTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189419 | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-64-2 | |

| Record name | 1-Methoxy-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-methoxy-2-methyl-2-propanol in material science?

A1: this compound is utilized as a ligand in precursor compounds for depositing high dielectric constant (high-k) films. [] These films are crucial in microelectronics. The compound's structure, specifically the presence of the methoxy and methyl groups, enhances the volatility of the precursor compound, making it suitable for deposition techniques like Chemical Vapor Deposition (CVD). []

Q2: How does this compound impact aquatic ecosystems?

A2: Research suggests that this compound is a potential allelochemical released by certain aquatic plants like Potamogeton maackianus and P. malaianus. [] These compounds can inhibit the growth of algae like Selenastrum capricornutum and Microcystis aeruginosa in laboratory settings. [] This highlights the potential ecological impact of this compound as it can influence the balance of aquatic ecosystems.

Q3: Are there analytical methods to identify this compound in complex mixtures?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify this compound in exudates from aquatic plants. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a sensitive method for analyzing complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.